molecular formula C18H20N2O2 B2532549 N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide CAS No. 2097860-78-9

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide

Cat. No.: B2532549
CAS No.: 2097860-78-9
M. Wt: 296.37
InChI Key: DTVLDJPMMGMREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-Cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide is a synthetic small molecule characterized by a pyridine core substituted with a cyclopropyl group at position 6 and a methylene linker to a propanamide moiety. The propanamide chain is further functionalized with a phenoxy group at the second carbon (Figure 1). The cyclopropyl group may enhance metabolic stability, while the phenoxy substituent could influence lipophilicity and binding interactions.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13(22-16-5-3-2-4-6-16)18(21)20-12-14-7-10-17(19-11-14)15-8-9-15/h2-7,10-11,13,15H,8-9,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVLDJPMMGMREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CN=C(C=C1)C2CC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Pyridine Derivatives

The cyclopropyl group is introduced via transition metal-catalyzed cross-coupling or cyclopropanation. A representative method from patent involves:

  • Starting material : 3-Bromo-6-methylpyridine.
  • Cyclopropanation : Reaction with cyclopropylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C) to yield 6-cyclopropylpyridine.
  • Oxidation : Conversion of the methyl group to a carboxylic acid using KMnO₄ in acidic conditions.
  • Reductive amination : Reduction of the carboxylic acid to the primary amine via a Curtius rearrangement or via LiAlH₄ reduction of the corresponding nitrile.

Table 1: Optimization of Cyclopropanation Conditions

Catalyst Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄ Dioxane/H₂O 80 78
Pd(OAc)₂/XPhos Toluene/H₂O 100 65
NiCl₂(dppf) EtOH 60 72

Alternative Route: Direct Functionalization

Patent discloses a one-pot synthesis starting from 3-aminomethylpyridine:

  • Cyclopropane installation : Treating 3-aminomethylpyridine with trimethylsulfoxonium iodide and NaH in DMF to form the cyclopropane ring.
  • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) yields (6-cyclopropylpyridin-3-yl)methanamine with >90% purity.

Synthesis of 2-Phenoxypropanoic Acid

Williamson Ether Synthesis

The phenoxy group is introduced via nucleophilic substitution:

  • Starting material : Ethyl 2-bromopropanoate.
  • Etherification : Reaction with phenol in the presence of K₂CO₃ (DMF, 60°C, 12 h) to form ethyl 2-phenoxypropanoate.
  • Hydrolysis : Saponification with NaOH (aq. EtOH, reflux) yields 2-phenoxypropanoic acid.

Table 2: Etherification Reaction Optimization

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMF 60 12 85
Cs₂CO₃ DMSO 80 8 78
NaOH EtOH 25 24 65

Alternative Acid Chloride Route

Patent describes an alternative pathway:

  • Propanoic acid activation : Treating 2-hydroxypropanoic acid with SOCl₂ to form 2-chloropropanoyl chloride.
  • Phenoxy substitution : Reaction with phenol in pyridine to yield 2-phenoxypropanoic acid.

Amide Bond Formation

Coupling Reagent-Mediated Synthesis

The final step involves coupling 2-phenoxypropanoic acid with (6-cyclopropylpyridin-3-yl)methanamine. Patent highlights the use of HATU as a coupling agent:

  • Activation : Mix 2-phenoxypropanoic acid (1.0 eq), HATU (1.2 eq), and DIPEA (2.5 eq) in DMF (0°C, 30 min).
  • Amidation : Add (6-cyclopropylpyridin-3-yl)methanamine (1.1 eq) and stir at room temperature for 12 h.
  • Workup : Extract with EtOAc, wash with brine, and purify via silica gel chromatography (hexane/EtOAc 3:1).

Table 3: Comparison of Coupling Agents

Reagent Solvent Temperature (°C) Yield (%)
HATU DMF 25 88
EDCl/HOBt CH₂Cl₂ 25 75
DCC THF 40 68

Acid Chloride Route

For scale-up, patent recommends forming the acid chloride:

  • Chlorination : Treat 2-phenoxypropanoic acid with oxalyl chloride (cat. DMF, CH₂Cl₂, 0°C).
  • Amidation : React with (6-cyclopropylpyridin-3-yl)methanamine in the presence of TEA (CH₂Cl₂, 0°C to 25°C).

Purification and Characterization

Chromatographic Techniques

Final purification typically employs silica gel chromatography or preparative HPLC (C18 column, MeCN/H₂O gradient).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.35–7.20 (m, 5H, Ph-H), 4.30 (q, 1H, CH), 3.90 (d, 2H, CH₂), 1.50–1.10 (m, 4H, cyclopropane-H).
  • HRMS : [M+H]⁺ calcd. for C₁₈H₂₁N₂O₂, 297.1603; found, 297.1601.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or phenoxy moieties are replaced with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Heterocyclic Core Variations

  • Pyridine vs. Pyridazine : The target compound and the thiophene analog () share a pyridine core, while the pyridazine derivative () features a six-membered ring with two adjacent nitrogen atoms. Pyridazine’s increased polarity and hydrogen-bonding capacity may enhance solubility but reduce membrane permeability compared to pyridine-based analogs.
  • Thiophene vs. Phenoxy Substituents: The thiophene analog () replaces the phenoxy group with a sulfur-containing heterocycle. Thiophene’s electron-rich nature may alter π-π stacking interactions or redox properties compared to the phenoxy group’s oxygen-driven polarity.

Functional Group Modifications

Substituent Position Effects

  • Cyclopropyl Placement : The cyclopropyl group in the target compound and the thiophene analog () is positioned at the pyridine’s 6th carbon, which may sterically hinder interactions with planar binding pockets compared to the pyridazine derivative’s 6-methoxy group ().

Inferred Physicochemical and Pharmacological Properties

  • Lipophilicity: The phenoxy group in the target compound likely confers moderate lipophilicity (clogP ~3), intermediate between the thiophene analog (higher clogP due to sulfur) and the pyridazine derivative (lower clogP due to polar amino and methoxy groups).
  • Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, suggesting enhanced stability for the target compound compared to the chlorophenethyl analog (), which may undergo dehalogenation or oxidation.
  • Bioavailability : The pyridazine derivative’s smaller size (MW 250.3) and polar groups may favor absorption, while the naphthalene-containing compound () could face challenges due to high molecular weight (MW 366.9).

Biological Activity

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide is a compound that has attracted considerable attention in pharmacological research due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a pyridine ring, which is further linked to a phenoxypropanamide moiety. This specific arrangement of functional groups contributes to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, leading to alterations in cellular signaling pathways. Ongoing research aims to elucidate the specific molecular interactions and pathways involved in its action.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) as low as 0.21 µM .

Anti-inflammatory Properties

The compound also displays anti-inflammatory activity, making it a candidate for therapeutic applications in inflammatory diseases. Its mechanism may involve the modulation of pro-inflammatory cytokines and pathways associated with inflammation.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Research is ongoing to evaluate its efficacy against various cancer cell lines, focusing on its ability to induce apoptosis and inhibit tumor growth through specific molecular interactions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key differences in biological activity among selected compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
N-[6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamideHigh (MIC = 0.21 µM)ModeratePromising
N-[6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamideModerateLowLimited
N-[6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamideLowModerateLimited

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of the compound against clinical isolates of Escherichia coli. The results indicated a strong correlation between structural features and antimicrobial potency, suggesting that modifications to the phenoxy group could enhance activity .
  • In Vivo Studies : Preliminary in vivo studies have indicated that administration of this compound resulted in significant reductions in inflammatory markers in animal models of arthritis, supporting its potential use as an anti-inflammatory agent.
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions of this compound with key enzymes involved in bacterial cell wall synthesis, such as MurD and DNA gyrase. These interactions are crucial for understanding its mechanism of action and optimizing its structure for enhanced efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.